1-(3-Bromo-2-fluorophenyl)propan-1-one

Catalog No.
S12324637
CAS No.
1261680-61-8
M.F
C9H8BrFO
M. Wt
231.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-2-fluorophenyl)propan-1-one

CAS Number

1261680-61-8

Product Name

1-(3-Bromo-2-fluorophenyl)propan-1-one

IUPAC Name

1-(3-bromo-2-fluorophenyl)propan-1-one

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

InChI

InChI=1S/C9H8BrFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3

InChI Key

UZLUQFDXNPIPGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Br)F

1-(3-Bromo-2-fluorophenyl)propan-1-one is an organic compound classified as an aromatic ketone. Its molecular formula is C9H8BrFC_9H_8BrF, indicating the presence of a propanone functional group attached to a phenyl ring that contains both bromine and fluorine substituents. The unique arrangement of these halogens significantly influences the compound's chemical properties, including its reactivity and potential applications in various fields of research and industry. This compound is of interest due to its ability to form complex molecular structures, making it valuable in synthetic organic chemistry .

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Substitution Reactions: The bromine and fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

The synthesis of 1-(3-Bromo-2-fluorophenyl)propan-1-one typically involves several key steps:

  • Starting Materials: The synthesis begins with 3-bromo-2-fluorobenzaldehyde and a suitable Grignard reagent.
  • Grignard Reaction: A Grignard reagent is prepared by reacting magnesium with an appropriate bromo compound in anhydrous ether.
  • Addition Reaction: The Grignard reagent is then reacted with the aldehyde in the presence of a catalyst to form the desired ketone.
  • Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 1-(3-Bromo-2-fluorophenyl)propan-1-one .

The unique structure of 1-(3-Bromo-2-fluorophenyl)propan-1-one allows for various applications, including:

  • Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Potential applications in drug development due to its unique biological activity and interaction with molecular targets .

Several compounds share structural similarities with 1-(3-Bromo-2-fluorophenyl)propan-1-one. Here are some notable examples:

Compound NameStructural FeaturesSimilarityUniqueness
1-(4-Bromo-2-fluorophenyl)-2-(4-bromophenyl)ethanoneContains two brominated phenyl groupsHighMore complex structure
1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-oneContains chlorine instead of bromineModerateChlorine's different electronic effects
1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-oneMethyl group replaces chlorineModerateMethyl group's steric effects
2-Bromo-1-(4-fluorophenyl)propan-1-oneFluorine at para position instead of orthoModerateDifferent positioning of fluorine affects reactivity

Uniqueness: The uniqueness of 1-(3-Bromo-2-fluorophenyl)propan-1-one lies in its specific arrangement of bromine and fluorine atoms on the phenyl rings, which imparts distinct chemical properties compared to similar compounds. This specificity enhances its value for specialized research and industrial applications .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

229.97426 g/mol

Monoisotopic Mass

229.97426 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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